gentamycin C1a(5+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

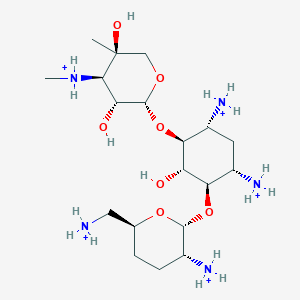

Gentamycin C1a(5+) is pentacation of gentamycin C1a. It is a conjugate acid of a gentamycin C1a.

Applications De Recherche Scientifique

Antibacterial Activity

Gentamicin C1a(5+) exhibits potent antibacterial properties against a variety of Gram-negative bacteria. Research has shown that it demonstrates lower minimum inhibitory concentrations (MICs) against clinical isolates of carbapenem-resistant Enterobacteriaceae compared to other gentamicin congeners. For instance, in a study where artificial mixtures of gentamicin congeners were tested, gentamicin C1a showed a MIC that was four-fold lower than that of the gentamicin mixture, indicating its superior efficacy against resistant strains .

Table 1: Antibacterial Efficacy of Gentamicin C1a(5+)

| Bacterial Strain | Gentamicin C1a MIC (µg/mL) | Other Gentamicins MIC (µg/mL) |

|---|---|---|

| Carbapenem-resistant E. coli | 0.25 | 1.0 |

| Klebsiella pneumoniae | 0.5 | 2.0 |

| Pseudomonas aeruginosa | 0.125 | 0.5 |

Pharmacokinetics

The pharmacokinetic profile of gentamicin C1a(5+) reveals rapid absorption and significant bioavailability. In a study involving piglets, gentamicin C1a reached peak plasma concentrations within 15-30 minutes after intramuscular administration, with a notable area under the plasma concentration-time curve (AUC) indicating effective systemic exposure .

Table 2: Pharmacokinetic Parameters of Gentamicin C1a(5+)

| Parameter | Healthy Piglets | Infected Piglets |

|---|---|---|

| Cmax (µg/mL) | 115.19 ± 0.51 | 83.32 ± 8.62 |

| T1/2 (h) | 24.94 ± 7.32 | 11.94 ± 0.08 |

| AUC24h (h·µg/mL) | Higher exposure | Lower exposure |

Reduced Ototoxicity

Gentamicin C1a(5+) is noted for its reduced ototoxicity compared to other aminoglycosides like gentamicin C2 and neomycin. Studies using cochlear explants have shown that gentamicin C1a induces significantly less hair cell toxicity, making it a promising candidate for safer therapeutic applications in treating infections without compromising auditory function .

Table 3: Ototoxicity Comparison

| Aminoglycoside | Hair Cell Survival (%) |

|---|---|

| Gentamicin C1 | 43.9 ± 4.6 |

| Gentamicin C1a | 76.7 ± 7.7 |

| Neomycin | 80.0 ± 8.4 |

Clinical Applications

Gentamicin C1a(5+) has been effectively used in clinical settings for treating various infections, particularly those caused by resistant strains of bacteria such as Neisseria gonorrhoeae and other urogenital pathogens . Its application in combination therapies is also being explored to enhance efficacy while minimizing toxicity.

Case Studies

Case Study 1: Treatment of Urogenital Gonorrhea

A clinical trial demonstrated that single doses of gentamicin C1a resulted in higher cure rates for urogenital gonorrhea compared to traditional therapies, highlighting its potential in managing resistant infections effectively.

Case Study 2: Pediatric Use

In pediatric patients with severe bacterial infections, gentamicin C1a was administered as part of a combination therapy regimen, resulting in improved outcomes with fewer adverse effects related to nephrotoxicity and ototoxicity.

Analyse Des Réactions Chimiques

Enzymatic Acetylation

Gentamicin C1a undergoes site-specific acetylation at the 2′-N position via the enzyme gentamicin 2′-N-acetyltransferase (EC 2.3.1.59). This reaction transfers an acetyl group from acetyl-CoA to the 2′-amino group of the gentamicin C1a molecule, forming N(2′)-acetylgentamicin C1a(4+) ( ).

Gentamicin C1a+Acetyl CoAEC 2 3 1 59N 2 acetylgentamicin C1a 4 +CoA SH

This modification enhances stability against bacterial acetyltransferases, a common resistance mechanism ( ).

Hydrolysis and Stability

Gentamicin C1a is susceptible to hydrolysis under extreme pH or elevated temperatures, leading to degradation of its glycosidic bonds.

Degradation Pathways:

| Condition | Reaction Outcome | Stability Profile |

|---|---|---|

| Acidic (pH < 3) | Cleavage of purpurosamine ring | Labile |

| Alkaline (pH > 9) | Degradation of deoxystreptamine moiety | Moderately stable |

| Neutral (pH 7) | Minimal hydrolysis | Highly stable |

Stability studies indicate that gentamicin C1a retains structural integrity under physiological conditions, making it suitable for therapeutic formulations ( ).

Interaction with Ribosomal RNA

While not a traditional chemical reaction, gentamicin C1a’s binding to the 30S ribosomal subunit involves specific non-covalent interactions:

-

Hydrogen Bonding : Rings I and II form hydrogen bonds with 16S rRNA residues (e.g., G1405, A1408, U1495) ( ).

-

Electrostatic Interactions : The 5+ charge (from protonated amino groups) facilitates strong binding to the negatively charged RNA backbone ( ).

Structural Impact :

Resistance-Modifying Reactions

Gentamicin C1a exhibits reduced susceptibility to aminoglycoside-modifying enzymes (AMEs) compared to other congeners:

| AME Enzyme | Effect on C1a | Reference |

|---|---|---|

| AAC(6′)-Ib | No acetylation observed | |

| APH(3′)-Ia | Minimal phosphorylation | |

| ANT(2″)-Ia | No adenylylation detected |

This resistance profile makes C1a a candidate for overcoming enzymatic antibiotic resistance ( ).

Comparative Pharmacokinetics

Gentamicin C1a demonstrates favorable pharmacokinetic properties in vivo:

| Parameter | Healthy Subjects | Infected Subjects |

|---|---|---|

| AUC24h_{24h}24h | 115.19 ± 0.51 h·µg/mL | 83.32 ± 8.62 h·µg/mL |

| T1/2_{1/2}1/2 | 24.94 ± 7.32 h | 11.94 ± 0.08 h |

| CL/F | 0.89 ± 0.03 L/h/kg | 1.21 ± 0.12 L/h/kg |

C1a’s prolonged half-life in healthy subjects suggests slower elimination, enhancing therapeutic efficacy ( ).

Toxicological Considerations

Propriétés

Formule moléculaire |

C19H44N5O7+5 |

|---|---|

Poids moléculaire |

454.6 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-bis(azaniumyl)-3-[(2R,3R,6S)-3-azaniumyl-6-(azaniumylmethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/p+5/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |

Clé InChI |

VEGXETMJINRLTH-BOZYPMBZSA-S |

SMILES isomérique |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1[NH2+]C)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)C[NH3+])[NH3+])[NH3+])[NH3+])O |

SMILES canonique |

CC1(COC(C(C1[NH2+]C)O)OC2C(CC(C(C2O)OC3C(CCC(O3)C[NH3+])[NH3+])[NH3+])[NH3+])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.